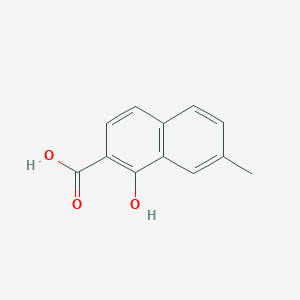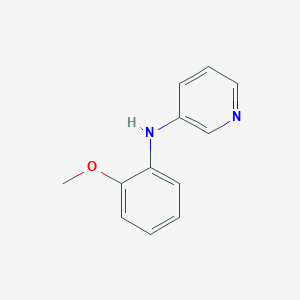
2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブチル-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸は、分子式がC9H12N2O3、分子量が196.206 g/molの複素環式化合物です。
準備方法
合成経路と反応条件: 2-ブチル-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸の合成は、通常、適切な前駆体を制御された条件下で反応させることにより行われます。一般的な方法としては、ブチル置換ヒドラジンと適切なジケトンを縮合させ、続いて環化および酸化を行う方法があります 。反応条件には、通常、高収率と高純度を確保するために、特定の温度、溶媒、触媒が必要です。
工業的生産方法: 詳細な工業的生産方法は広く文書化されていませんが、大規模合成では、効率性と費用対効果を高めるために、実験室的方法を最適化する必要があると考えられます。これには、工業規格を満たすために、連続フロー反応器や高度な精製技術を使用することが含まれる可能性があります。
化学反応の分析
反応の種類: 2-ブチル-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、使用する酸化剤と条件に応じて、さまざまな誘導体に酸化される可能性があります。
還元: 還元反応により、ケト基をヒドロキシル基に変換することができ、化合物の性質が変わります。
置換: この化合物は、特定の条件下で官能基が他の基に置き換わる置換反応に参加することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。
置換: さまざまなハロゲン化剤と求核剤を置換反応に使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸またはアルデヒドが生成される場合があり、還元によってアルコールが生成される可能性があります。
科学研究における用途
2-ブチル-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸は、科学研究においていくつかの用途があります。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害やタンパク質相互作用に関連する研究で使用されています。
医学: 特に新規薬剤の開発において、治療薬としての可能性を探る研究が進められています。
産業: さまざまな工業用化学物質や材料の合成に使用されています。
科学的研究の応用
2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
作用機序
2-ブチル-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸がその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれており、生化学的経路の変更につながります。正確な経路と分子標的は、特定の用途や使用状況によって異なる場合があります .
類似の化合物:
3-オキソ-6-アリール-2,3-ジヒドロピリダジン-4-カルボヒドラジド: この化合物は、類似の核構造を共有していますが、置換基が異なるため、特性と用途が異なります。
3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸: 構造がより単純な関連化合物であり、多くの場合、さまざまな研究状況で使用されます。
独自性: 2-ブチル-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸は、ブチル置換によって独特であり、特定の用途で有利となる可能性のある特定の化学的および物理的特性を付与します。さまざまな化学反応を起こすことができる汎用性も、研究および産業環境において貴重な化合物となっています。
類似化合物との比較
3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: Another related compound with a simpler structure, often used in different research contexts.
Uniqueness: 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its butyl substitution, which imparts specific chemical and physical properties that can be advantageous in certain applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial settings.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
2-butyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)7(9(13)14)4-5-10-11/h4-5H,2-3,6H2,1H3,(H,13,14) |
InChIキー |
LYKRXVRMMMTXBT-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C(=CC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11900694.png)
![1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11900705.png)


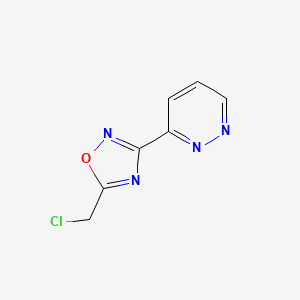
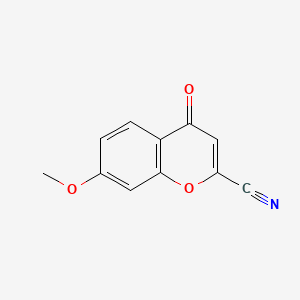
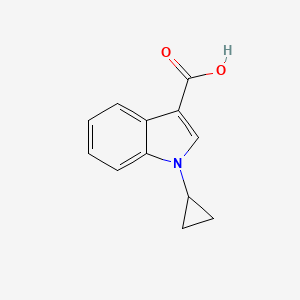
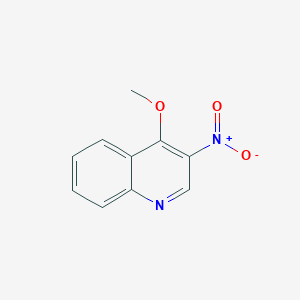
![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)
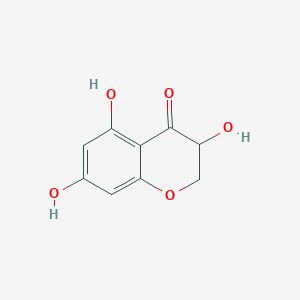
![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)
